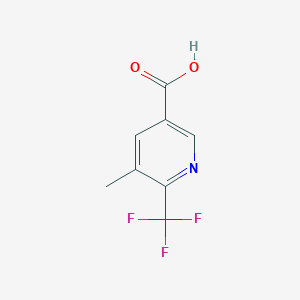
5-Methyl-6-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring
作用机制
Target of Action
The primary targets of 5-Methyl-6-(trifluoromethyl)nicotinic acid are currently unknown. This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body
Mode of Action
The mode of action of This compound Given its structural similarity to nicotinic acid, it may interact with similar targets and induce similar changes . .
Biochemical Pathways
The biochemical pathways affected by This compound Nicotinic acid is involved in various biochemical pathways, including lipid metabolism and the Krebs cycle . The trifluoromethyl group on this compound could potentially influence these pathways or others.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
The molecular and cellular effects of This compound Given its structural similarity to nicotinic acid, it may have similar effects, such as influencing lipid metabolism and cellular energy production . .
Action Environment
The action, efficacy, and stability of This compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds
生化分析
Biochemical Properties
It is known that nicotinic acid, a related compound, plays a crucial role in biochemical reactions as a precursor to NAD+, a coenzyme essential for a wide range of enzymatic oxidation-reduction reactions .
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function by participating in cellular metabolism as precursors to NAD+ .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)nicotinic acid typically involves the introduction of the trifluoromethyl group and the methyl group onto the nicotinic acid framework. One common method involves the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. The reaction is carried out in the presence of a palladium catalyst (10% Pd/C) and sodium acetate in ethanol under a hydrogen atmosphere at room temperature for 8 hours . The product is then purified through extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted nicotinic acids, amides, and esters, depending on the specific reagents and conditions used.
科学研究应用
5-Methyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
5-Fluoro-6-(trifluoromethyl)nicotinic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid: Contains an arylamino group, showing different biological activities.
Uniqueness
5-Methyl-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.
属性
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOUXKBSDTMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105979-57-4 |
Source


|
| Record name | 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)
![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)
![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
![2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2606264.png)
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
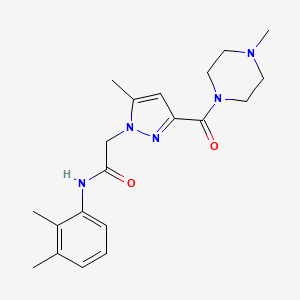
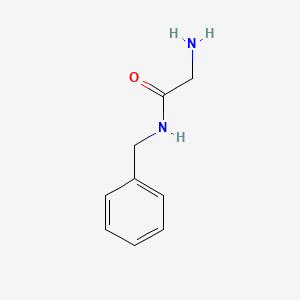
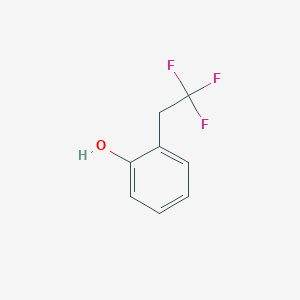
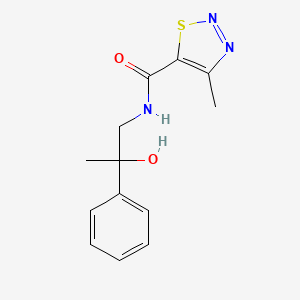
![3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine](/img/structure/B2606277.png)

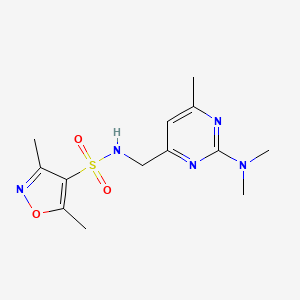
![N-[(tert-butylcarbamothioyl)amino]quinoline-6-carboxamide](/img/structure/B2606280.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)
